molecular formula C13H9FO2 B1437679 5-Fluoro-3-phenylbenzoic acid CAS No. 1082565-35-2

5-Fluoro-3-phenylbenzoic acid

Cat. No. B1437679
M. Wt: 216.21 g/mol
InChI Key: CMQRNIJBMDZLEU-UHFFFAOYSA-N
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Description

5-Fluoro-3-phenylbenzoic acid (5-FPA) is a synthetic organic compound that belongs to the class of aromatic carboxylic acids1. It is a white crystalline solid with a melting point of 148°C and a molar mass of 250.16 g/mol1. 5-FPA is a versatile compound that has been used in a variety of research and industrial applications, ranging from chemical synthesis to drug discovery1.



Synthesis Analysis

5-Fluoro-3-phenylbenzoic acid plays a pivotal role in the synthesis of fluorinated compounds, which are essential for various pharmaceutical applications1. A practical synthesis method developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated intermediates in drug development1.



Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-phenylbenzoic acid is characterized by the presence of a fluorine atom and a phenyl group attached to a benzoic acid core1. The exact molecular structure can be represented by the InChI Key: CMQRNIJBMDZLEU-UHFFFAOYSA-N1.



Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-3-phenylbenzoic acid are primarily associated with its role as an intermediate in the synthesis of fluorinated compounds1. However, specific reaction mechanisms or pathways were not found in the retrieved information.



Physical And Chemical Properties Analysis

5-Fluoro-3-phenylbenzoic acid is a white crystalline solid with a melting point of 148°C1. Its molar mass is 250.16 g/mol1. More detailed physical and chemical properties were not found in the retrieved information.


Scientific Research Applications

Safety And Hazards

The safety data sheet for a similar compound, 3-Fluorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation2. However, specific safety and hazard information for 5-Fluoro-3-phenylbenzoic acid was not found in the retrieved information.


properties

IUPAC Name

3-fluoro-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRNIJBMDZLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651807
Record name 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-phenylbenzoic acid

CAS RN

1082565-35-2
Record name 5-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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